

Thermodynamic Properties of Vinyl Stearate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Vinyl stearate

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Abstract

This technical guide provides a comprehensive overview of the thermodynamic and physicochemical properties of **vinyl stearate**. While experimental data on core thermodynamic properties such as heat capacity, enthalpy of formation, entropy, and Gibbs free energy are not readily available in published literature, this document compiles existing physical data and outlines the established experimental protocols for the synthesis and purification of **vinyl stearate**. Furthermore, it details the standard methodologies used for determining the key thermodynamic properties, offering a framework for future experimental investigation. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and material science who are working with or exploring the applications of **vinyl stearate**.

Introduction

Vinyl stearate (ethenyl octadecanoate) is the ester of stearic acid and vinyl alcohol. Its structure, featuring a long, saturated 18-carbon alkyl chain and a reactive vinyl group, imparts unique properties that make it a valuable monomer in polymer synthesis. The resulting polymers, poly(**vinyl stearate**), are utilized in a variety of applications, including as lubricants, plasticizers, and in coatings and adhesives. In the context of drug development, long-chain fatty acid esters can be explored for their potential in formulating drug delivery systems, owing to their biocompatibility and ability to modify the physicochemical properties of materials. A

thorough understanding of the thermodynamic properties of **vinyl stearate** is crucial for optimizing its synthesis, polymerization, and application, as well as for predicting its behavior in various formulations.

Physicochemical Properties of Vinyl Stearate

A summary of the known physicochemical properties of **vinyl stearate** is presented in Table 1. These values have been compiled from various sources and provide a baseline for its physical characteristics.

Table 1: Physicochemical Properties of **Vinyl Stearate**

Property	Value	References
Molecular Formula	$C_{20}H_{38}O_2$	[1]
Molecular Weight	310.51 g/mol	[1][2]
Appearance	White, waxy solid or colorless to light yellow liquid	
Melting Point	35-37 °C	
Boiling Point	385 °C (decomposes)	
Density	0.904 g/mL at 25 °C	
Solubility	Insoluble in water; soluble in most hydrocarbon and chlorinated solvents.	

Thermodynamic Properties of Vinyl Stearate

Direct experimental data for the core thermodynamic properties of **vinyl stearate**, including heat capacity (C_p), standard enthalpy of formation (ΔH_f°), standard molar entropy (S°), and Gibbs free energy of formation (ΔG_f°), are not readily available in the scientific literature. However, the principles for their determination are well-established.

Heat Capacity

The heat capacity of a substance is the amount of heat required to raise its temperature by a given amount. For **vinyl stearate**, this property is essential for understanding its thermal behavior during heating and cooling processes, such as in polymerization reactions.

- **Experimental Determination:** Differential Scanning Calorimetry (DSC) is the primary technique used to measure the heat capacity of solids and liquids. A general protocol involves heating a known mass of the sample in a controlled manner and comparing the heat flow to that of a reference material with a known heat capacity.

Enthalpy of Formation

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

- **Experimental Determination:** The standard enthalpy of formation of an organic compound like **vinyl stearate** is typically determined indirectly through its enthalpy of combustion (ΔH_c°). Bomb calorimetry is the standard experimental technique for measuring the heat of combustion. By burning a known mass of the substance in a constant-volume container (the "bomb") filled with excess oxygen, the heat released can be accurately measured. The enthalpy of formation can then be calculated using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

As a point of reference, the standard enthalpy of formation for stearic acid, a precursor to **vinyl stearate**, is -947.7 kJ/mol.

Standard Molar Entropy

The standard molar entropy is a measure of the disorder or randomness of a substance at a standard state.

- **Theoretical Calculation and Experimental Data:** The entropy of a substance can be determined by measuring its heat capacity as a function of temperature from near absolute zero, as dictated by the third law of thermodynamics. For complex molecules like **vinyl stearate**, computational chemistry methods can also be employed to estimate the standard molar entropy based on its molecular structure and vibrational frequencies.

Gibbs Free Energy of Formation

The Gibbs free energy of formation is the change in Gibbs free energy that accompanies the formation of one mole of a substance from its constituent elements in their standard states. It is a key indicator of the thermodynamic stability of a compound.

- Calculation: The standard Gibbs free energy of formation can be calculated from the standard enthalpy of formation and the standard molar entropy using the following equation: $\Delta G_f^\circ = \Delta H_f^\circ - T\Delta S_f^\circ$ where T is the absolute temperature in Kelvin.

Experimental Protocols

Synthesis of Vinyl Stearate via Transvinylation

The most common method for synthesizing **vinyl stearate** is through a transvinylation (or vinyl interchange) reaction between stearic acid and vinyl acetate. This reaction is typically catalyzed by a mercury(II) salt, such as mercuric acetate, in the presence of a strong acid like sulfuric acid. The equilibrium is driven towards the product by removing the acetic acid byproduct.

Materials:

- Stearic acid
- Vinyl acetate (freshly distilled)
- Mercuric acetate
- Sulfuric acid (100%)
- Sodium acetate trihydrate
- Acetone

Procedure:

- In a reaction flask equipped with a reflux condenser, dissolve stearic acid in an excess of freshly distilled vinyl acetate by warming the mixture.
- Add mercuric acetate to the solution and shake for approximately 30 minutes.

- Carefully add 100% sulfuric acid dropwise to the mixture. The amount of mercuric acetate is typically around 2% of the weight of the stearic acid, and sulfuric acid is about 0.3-0.4% of the weight of the stearic acid.
- Heat the solution under reflux for 3 hours.
- After the reaction, neutralize the sulfuric acid by adding sodium acetate trihydrate.
- Remove the excess vinyl acetate by distillation at atmospheric pressure until the pot temperature reaches approximately 125 °C.

Purification of Vinyl Stearate

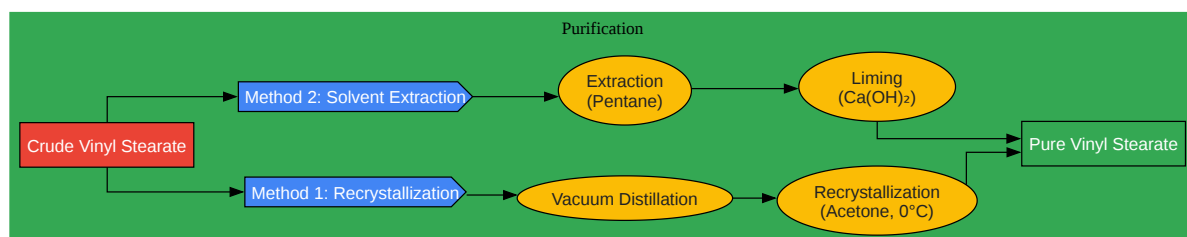
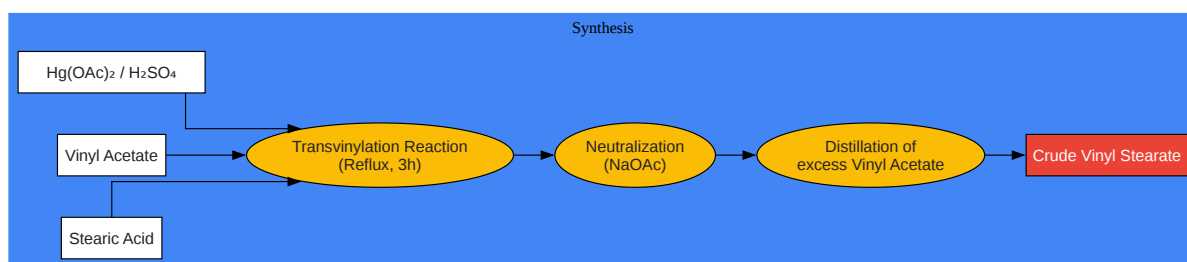
The crude **vinyl stearate** obtained from the synthesis contains unreacted stearic acid, the catalyst, and other impurities. A multi-step purification process is necessary to obtain a high-purity product.

Procedure:

- Distillation: The crude product can be distilled under reduced pressure to remove some impurities.
- Recrystallization: The once-distilled **vinyl stearate** is recrystallized from acetone at 0 °C (using approximately 3 ml of acetone per gram of **vinyl stearate**).
- Solvent Extraction: An alternative purification method involves dissolving the crude product in a non-polar solvent like pentane. The **vinyl stearate** dissolves, while the stearic acid and mercury catalyst are less soluble and can be separated by filtration or decantation. The solvent is then removed by evaporation.
- Liming: To remove any remaining acidic impurities, the **vinyl stearate** solution in a hydrocarbon solvent can be treated with calcium hydroxide. The mixture is stirred, filtered, and the solvent is removed by distillation.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of **vinyl stearate**.



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